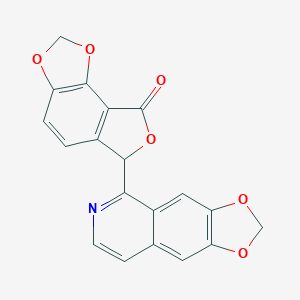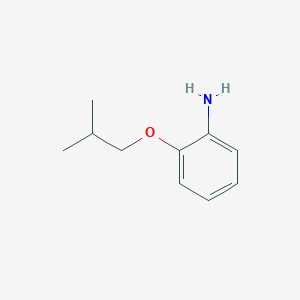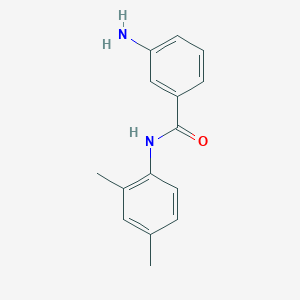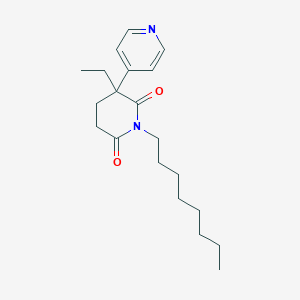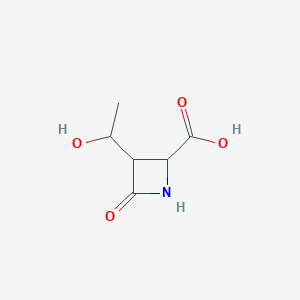![molecular formula C8H12N4O2 B009013 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile CAS No. 19706-80-0](/img/structure/B9013.png)
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile, also known as CHDMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain lipids, which could have implications for the treatment of diseases such as cancer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile are still being studied. However, preliminary research suggests that 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile may have anti-cancer properties, as well as potential applications in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is that it is relatively easy to synthesize and purify, making it a useful reagent in organic chemistry. However, one limitation of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug candidate.
Direcciones Futuras
There are several potential future directions for research on 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile. One area of interest is the development of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile as a drug candidate for the treatment of cancer and other diseases. Another area of interest is the study of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile's mechanism of action, which could provide insights into the development of new drugs. Additionally, further research is needed to determine the safety and efficacy of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile in humans.
Métodos De Síntesis
The synthesis of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile involves the reaction of 2-cyano-1-hydroxypropan-2-yl diazoacetate with 2-methyl-3-hydroxybutyronitrile. This reaction results in the formation of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile, which can be purified and isolated using various techniques.
Aplicaciones Científicas De Investigación
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been used as a reagent for the synthesis of various compounds. In biochemistry, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been shown to have potential as an inhibitor of certain enzymes, which could have implications for the treatment of various diseases. In pharmacology, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been studied for its potential as a drug candidate for the treatment of cancer and other diseases.
Propiedades
Número CAS |
19706-80-0 |
|---|---|
Nombre del producto |
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile |
Fórmula molecular |
C8H12N4O2 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
2-[(2-cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile |
InChI |
InChI=1S/C8H12N4O2/c1-7(3-9,5-13)11-12-8(2,4-10)6-14/h13-14H,5-6H2,1-2H3 |
Clave InChI |
VUDVPVOIALASLB-UHFFFAOYSA-N |
SMILES |
CC(CO)(C#N)N=NC(C)(CO)C#N |
SMILES canónico |
CC(CO)(C#N)N=NC(C)(CO)C#N |
Otros números CAS |
19706-80-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



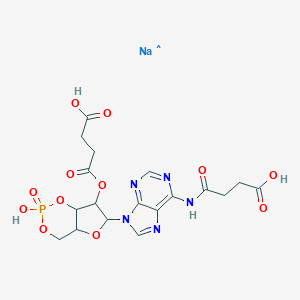
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
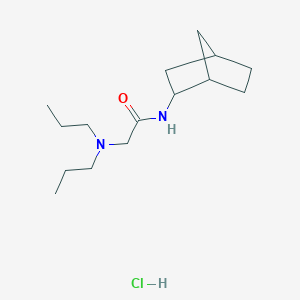
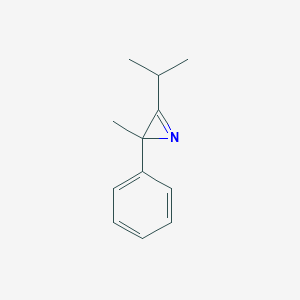
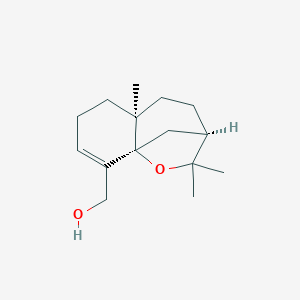
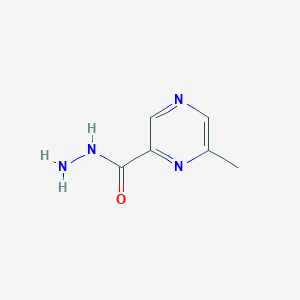
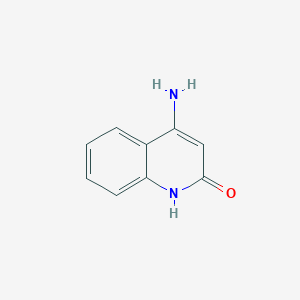
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
